![molecular formula C13H16IN3O B4563057 1-[4-(2-Iodo-4-methylphenoxy)butyl]-1,2,4-triazole](/img/structure/B4563057.png)
1-[4-(2-Iodo-4-methylphenoxy)butyl]-1,2,4-triazole
Overview
Description
1-[4-(2-Iodo-4-methylphenoxy)butyl]-1,2,4-triazole is a synthetic organic compound characterized by the presence of a triazole ring and an iodinated phenoxybutyl group
Preparation Methods
The synthesis of 1-[4-(2-Iodo-4-methylphenoxy)butyl]-1,2,4-triazole typically involves multiple steps:
Starting Materials: The synthesis begins with 2-iodo-4-methylphenol and 1,2,4-triazole.
Reaction Conditions: The iodinated phenol is reacted with butyl bromide in the presence of a base such as potassium carbonate to form the intermediate 4-(2-iodo-4-methylphenoxy)butane.
Coupling Reaction: The intermediate is then coupled with 1,2,4-triazole under conditions that promote nucleophilic substitution, often using a catalyst such as copper(I) iodide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
1-[4-(2-Iodo-4-methylphenoxy)butyl]-1,2,4-triazole undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the iodinated phenoxy group to a phenol.
Substitution: The iodinated phenoxy group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(2-Iodo-4-methylphenoxy)butyl]-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antifungal or antibacterial agent due to the presence of the triazole ring, which is known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers study the compound’s interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which 1-[4-(2-Iodo-4-methylphenoxy)butyl]-1,2,4-triazole exerts its effects involves the inhibition of key enzymes or pathways:
Molecular Targets: The triazole ring is known to bind to the heme iron of cytochrome P450 enzymes, inhibiting their activity.
Pathways Involved: This inhibition disrupts the synthesis of ergosterol in fungi, leading to cell membrane instability and ultimately cell death.
Comparison with Similar Compounds
1-[4-(2-Iodo-4-methylphenoxy)butyl]-1,2,4-triazole can be compared with other similar compounds:
1-[4-(2-Iodo-4-methylphenoxy)butyl]-1H-imidazole: This compound has an imidazole ring instead of a triazole ring, which may result in different biological activities and applications.
1-[4-(2-Iodo-4-methylphenoxy)butyl]piperazine: The presence of a piperazine ring instead of a triazole ring can alter the compound’s pharmacokinetic properties and target specificity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[4-(2-iodo-4-methylphenoxy)butyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16IN3O/c1-11-4-5-13(12(14)8-11)18-7-3-2-6-17-10-15-9-16-17/h4-5,8-10H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPFOCRKQQAXRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCN2C=NC=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


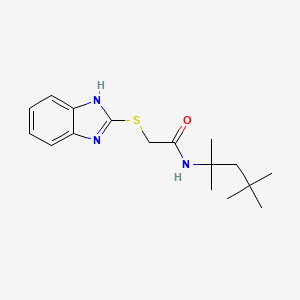

![Methyl 5-(dimethylcarbamoyl)-2-({[2-(3-hydroxybutanoyl)hydrazinyl]carbonothioyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B4562993.png)
![1-[1-(4-Chlorophenyl)propyl]-3-(3-ethoxypropyl)urea](/img/structure/B4562996.png)
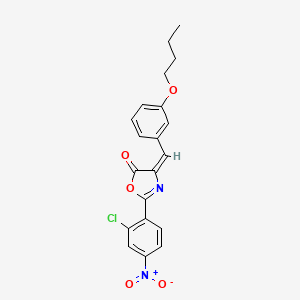
![2,4,5-trichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B4563010.png)
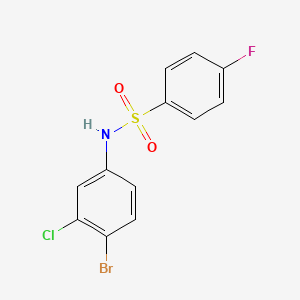
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4563025.png)
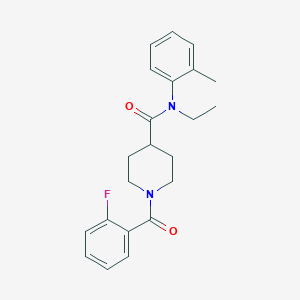

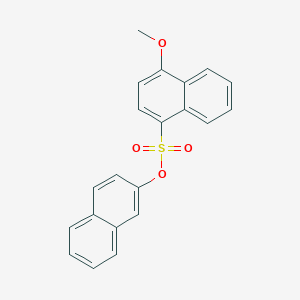
![2-{5-[(2,5-dichlorophenoxy)methyl]-2-furoyl}-N-(4-fluorobenzyl)hydrazinecarbothioamide](/img/structure/B4563050.png)
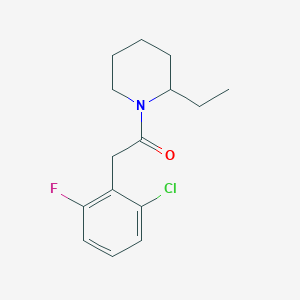
![2-{[5-(2-furyl)-3-isoxazolyl]methoxy}-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B4563072.png)
